molecular formula C14H21NOSi B13990320 4-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]benzonitrile CAS No. 179056-06-5

4-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]benzonitrile

Cat. No.: B13990320
CAS No.: 179056-06-5
M. Wt: 247.41 g/mol
InChI Key: MWJKVXZWTXJHQG-UHFFFAOYSA-N
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Description

4-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]benzonitrile is an organic compound with the molecular formula C13H23NOSi. It is a derivative of benzonitrile, where the nitrile group is attached to a benzene ring substituted with a tert-butyldimethylsilyloxy group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]benzonitrile typically involves the protection of a hydroxyl group with a tert-butyldimethylsilyl (TBDMS) group. The general synthetic route can be summarized as follows:

    Protection of Hydroxyl Group: The hydroxyl group of a precursor compound is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine.

    Nitrile Formation: The protected intermediate is then subjected to a reaction with a suitable nitrile source, such as cyanogen bromide (BrCN), under basic conditions to form the desired benzonitrile derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]benzonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or other oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert the nitrile group to an amine.

    Substitution: The silyl ether group can be substituted with other functional groups using reagents like tetrabutylammonium fluoride (TBAF) to remove the TBDMS group and introduce new substituents.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2SO4

    Reduction: LiAlH4, NaBH4, H2/Pd-C

    Substitution: TBAF, HCl, NaOH

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes

    Reduction: Amines

    Substitution: Various substituted benzonitriles

Scientific Research Applications

4-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]benzonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

    Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 4-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]benzonitrile involves its interaction with specific molecular targets and pathways. The silyl ether group can be cleaved under acidic or basic conditions, releasing the active benzonitrile moiety. This moiety can then participate in various chemical reactions, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • 4-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]aniline
  • 4-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]phenol
  • 4-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]benzaldehyde

Uniqueness

4-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]benzonitrile is unique due to its combination of a nitrile group and a silyl ether group. This combination imparts distinct reactivity and stability, making it valuable in synthetic chemistry and various applications.

Properties

CAS No.

179056-06-5

Molecular Formula

C14H21NOSi

Molecular Weight

247.41 g/mol

IUPAC Name

4-[[tert-butyl(dimethyl)silyl]oxymethyl]benzonitrile

InChI

InChI=1S/C14H21NOSi/c1-14(2,3)17(4,5)16-11-13-8-6-12(10-15)7-9-13/h6-9H,11H2,1-5H3

InChI Key

MWJKVXZWTXJHQG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=CC=C(C=C1)C#N

Origin of Product

United States

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